Resorcinol-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of resorcinol derivatives and related compounds involves various chemical processes. For example, resorcinol has been used as a template for synthesizing cofacial terpyridine in crystalline π-stacked columns through a templated stereospecific and near-quantitative solid-state synthesis, highlighting the unique reactivities depending on peripheral groups attached to the template (Dutta, Bučar, & MacGillivray, 2011). Furthermore, the synthesis of 4-(2-Pyridylazo)-resorcinol demonstrates its potential as an analytical reagent for colorimetric estimation of metals, showcasing the versatility of resorcinol derivatives in chemical synthesis (Pollard, Hanson, & Geary, 1959).

Molecular Structure Analysis

The molecular structure of resorcinol and its derivatives can be complex and varied. For instance, the polymorphism of resorcinol has been explored using vibrational spectroscopy and solid-state density functional theory (DFT) calculations, revealing how temperature-induced structural phase transitions affect spectral properties (Drużbicki et al., 2015). This highlights the intricate relationship between molecular structure and physical properties in resorcinol compounds.

Chemical Reactions and Properties

Resorcinol undergoes various chemical reactions, significantly influencing its properties. For example, the electrochemical oxidation of resorcinol provides mechanistic insights into its reaction mechanisms, including the formation of radicals leading to dimers/polymers deposited on electrode surfaces (Ngamchuea et al., 2020). Additionally, the selective hydrogenation of resorcinol to 1, 3-cyclohexanedione without alkali addition showcases the chemical reactivity and potential for material design and synthesis (Wei et al., 2015).

Applications De Recherche Scientifique

Isotopic Abundance Ratio in Resorcinol

Resorcinol, used in pharmaceuticals, dyes, polymers, and organic compounds, has been studied for the impact of biofield energy treatment on its isotopic abundance ratios. Such treatments may alter physicochemical properties like diffusion velocity, mobility, evaporation rate, reaction rate, binding energy, and stability, potentially influencing the manufacturing of pharmaceuticals and chemical compounds (Trivedi et al., 2016).

Environmental and Occupational Exposure

Resorcinol, a suspected endocrine disruptor, is studied for its environmental and occupational exposure in various industries. Biomonitoring total resorcinol concentration in urine samples helps assess exposure levels in different occupational settings (Porras et al., 2018).

Solar Photocatalytic Degradation

Investigations into the photocatalytic degradation of resorcinol, an endocrine disruptor, in water using zinc oxide under sunlight, have been conducted. This research is crucial for understanding how sunlight-mediated photocatalysis can remove resorcinol from wastewater (Pardeshi & Patil, 2009).

Characterisation of Physical, Spectral, and Thermal Properties

Biofield treatment of resorcinol, which is significant in pharmaceuticals, has been explored to alter its physical, spectral, and thermal properties. This could impact the spreadability, bioavailability, and reaction rate of resorcinol in pharmaceutical applications (Trivedi et al., 2015).

Analytical Reagent for Colorimetric Estimation

Resorcinol has been utilized as an analytical reagent for the colorimetric estimation of metals like cobalt, uranium, and lead. This highlights its role in analytical chemistry for detecting and estimating metal ions (Pollard, Hanson, & Geary, 1959).

Electrochemical Sensing in Water Samples

Resorcinol's role in electrochemical sensing for water sample analysis is an area of research. This involves investigating its behavior and quantification in various water sources, important for monitoring environmental pollution (Amare & Begashaw, 2019).

Electrochemical Oxidation Studies

Exploring the mechanisms of resorcinol oxidation via experimental and computational studies provides insights into chemical reactions and potential applications in sensor development for resorcinol detection (Ngamchuea et al., 2020).

Chlorinated Byproduct Formation in Electrochemical Processes

Research into chlorinated byproduct formation during the electrochemical oxidation of resorcinol at specific electrodes is vital for understanding its environmental impact and treatment processes in water purification (Lin et al., 2020).

Allergic Reactions and Dermatological Applications

Studies on resorcinol's potential for causing allergic reactions and its use in dermatological treatments have been conducted, providing insights into its safety and effectiveness in medical applications (Foti et al., 2016).

Toxicological Risk Assessment

The toxicological effects of resorcinol, particularly concerning thyroid effects and skin sensitization, have been extensively reviewed. This is crucial for assessing the risks associated with its use in various products (Lynch, Delzell, & Bechtel, 2002).

Safety And Hazards

Propriétés

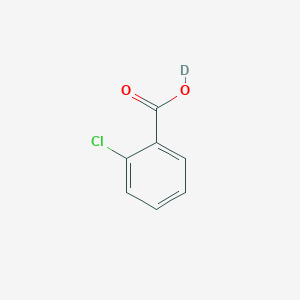

Numéro CAS |

751455-55-7 |

|---|---|

Nom du produit |

Resorcinol-d4 |

Formule moléculaire |

C₆H₂D₄O₂ |

Poids moléculaire |

114.14 |

Synonymes |

1,3-Benzenediol-d4; 1,3-Dihydroxybenzene-d4; 3-Hydroxyphenol-d4; Resorcin-d4; Rezorsine-d4; Rodol RS-d4; m-Benzenediol-d4; m-Dihydroxybenzene-d4; m-Hydroquinone-d4; m-Hydroxyphenol-d4; m-Phenylenediol-d4; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)